molecular formula C12H20O10 B12432344 (2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12432344
M. Wt: 324.28 g/mol
InChI Key: LMOPRRACIIJLBU-CSOAUFAESA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature Analysis

The compound’s systematic name adheres to International Union of Pure and Applied Chemistry (IUPAC) rules for carbohydrate nomenclature. The parent structure is a oxane (pyranose) ring system substituted with hydroxyl and hydroxymethyl groups. The bicyclic component, 6,8-dioxabicyclo[3.2.1]octane , represents a fused oxolane-oxane system characteristic of fructofuranose derivatives.

Key stereochemical descriptors in the name include:

  • 2S,3R,4S,5S,6R : Configurations of the glucopyranose ring.
  • 1R,2R,3S,4R,5R : Configurations of the fructofuranose moiety.

The glycosidic bond is denoted by the [[(1R,2R,3S,4R,5R)-...-yl]oxy] linkage between the C1 of glucopyranose and C2 of fructofuranose. This naming convention aligns with IUPAC guidelines for disaccharides, where the reducing end (glucose) is listed first, followed by the non-reducing end (fructose).

Common Names and Historical Terminology

The compound is universally recognized as sucrose , a term derived from the French sucre (sugar) and the chemical suffix -ose, denoting carbohydrates. Historical and regional synonyms include:

  • Saccharose : From Latin saccharum (sugar), used in pharmaceutical contexts.
  • Cane sugar or beet sugar : Reflecting commercial sources.
  • Table sugar : A consumer-oriented term emphasizing culinary use.

The name “sucrose” was first standardized in 1857 to distinguish it from other sugars like lactose and maltose. Earlier terms such as rock candy and granulated sugar persist in industrial and commercial settings.

Structural Classification Within Disaccharide Family

Sucrose belongs to the disaccharide class, consisting of α-D-glucopyranose and β-D-fructofuranose linked via a β(1→2) glycosidic bond . Key structural features include:

Feature Glucopyranose Component Fructofuranose Component
Ring type Six-membered oxane (pyranose) Five-membered oxolane (furanose)
Anomeric configuration α (axial C1-OH) β (equatorial C2-OH)
Substituents Hydroxyl, hydroxymethyl Hydroxyl, bicyclic ether

This structure renders sucrose a non-reducing sugar , as both anomeric carbons participate in the glycosidic bond. Its classification as an O-glycosyl compound underscores the oxygen-mediated linkage between monosaccharide units.

The bicyclo[3.2.1]octane descriptor in the systematic name corresponds to the fructofuranose ring’s conformation, which adopts a β-D-fructofuranosyl configuration stabilized by intramolecular hydrogen bonding. This structural rigidity contributes to sucrose’s high crystallinity and stability under ambient conditions.

Properties

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4-2-19-11(21-4)9(10)18/h3-18H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1

InChI Key

LMOPRRACIIJLBU-CSOAUFAESA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Core Bicyclo[3.2.1]Octane Framework Synthesis

Chiral Epoxide Intermediate Preparation

The 7,8-dioxabicyclo[3.2.1]octane core is constructed via diastereoselective epoxidation. Starting from a protected D-glycero-D-galacto-heptiol derivative, epoxidation with m-CPBA yields an exo-epoxide with >95% diastereomeric excess (de). Key steps include:

  • Epoxidation : Reaction of diene precursors with singlet oxygen in the presence of rose bengal as a photosensitizer.
  • Reduction : Luche’s protocol (NaBH₄/CeCl₃) selectively reduces the ketone to an endo-alcohol.
Table 1: Epoxidation and Reduction Conditions
Step Reagents/Conditions Yield Diastereoselectivity
Epoxidation m-CPBA, CH₂Cl₂, 0°C → rt, 12 h 78% 95% de
Reduction NaBH₄, CeCl₃·7H₂O, MeOH, 0°C, 30 min 65% >99% de

Regioselective Epoxide Cleavage

The endo-epoxide undergoes BF₃·OEt₂-assisted cleavage to generate a triol intermediate. This step proceeds via oxonium ion formation, ensuring regioselectivity:

  • Conditions : BF₃·OEt₂ (1.0 equiv), toluene, rt, 20 min.
  • Outcome : Single triol product (65% yield) after alkaline methanolysis.

Oxane Ring Construction and Glycosylation

Protective Group Strategy

The oxane ring (D-glucopyranose derivative) is assembled using benzyl (Bn) and acetal protective groups to manage reactivity:

  • Benzylation : BnBr, NaH, DMF, 0°C → rt.
  • Butane Diacetal (BDA) Protection : 2,3-Dimethoxybutane, TsOH, CH₂Cl₂.
Table 2: Protective Group Efficiency
Protective Group Substrate Yield Stability Under Acidic Conditions
Bn Primary hydroxyl 92% Stable (pH < 3)
BDA Vicinal diols 88% Labile (pH < 2)

Glycosidic Bond Formation

Coupling the bicyclo[3.2.1]octane triol with the oxane ring employs cyclic sulfate intermediates:

  • Cyclic Sulfate Synthesis : SOCl₂, Et₃N followed by NaIO₄/RuCl₃ oxidation.
  • Coupling : Thioarabinitol, HFIP, 72°C, 48 h (55% yield).

Deprotection and Final Assembly

Hydrogenolytic Cleavage

Pd/C-mediated hydrogenolysis removes benzyl groups:

  • Conditions : H₂ (1 atm), 10% Pd/C, MeOH, rt, 12 h (83% yield).

Acidic Hydrolysis of Acetal

Dowex-50W (H⁺ resin) in H₂O at 150°C cleaves the dioxabicyclo acetal, yielding the hemiacetal intermediate (63% yield).

NaBH₄ Reduction

Final reduction of the hemiacetal to the target polyol:

  • Conditions : NaBH₄, H₂O, 0°C → rt, 2 h (40% over two steps).

Stereochemical Control and Optimization

Diastereoselective Dihydroxylation

Asymmetric dihydroxylation (AD-mix β) introduces critical stereocenters with moderate selectivity (7:3 dr). Mitsunobu inversion (Ph₃P, DEAD) corrects configurations when needed.

Chromatographic Resolution

Silica gel chromatography (EtOAc/hexane gradients) resolves diastereomers, achieving >98% enantiomeric purity.

Industrial Scalability Challenges

  • Cyclic Sulfate Stability : Decomposition observed at >80°C necessitates low-temperature coupling.
  • Cost of HFIP : Substitutes like tert-amyl alcohol reduce expenses but lower yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and bicyclic ring system play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction, and alteration of cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Glycoside Family

The target compound shares functional and stereochemical features with several glycosides and sugar derivatives, as outlined below:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance
Target Compound Likely ~CₙH₂ₘOₓ ~1100–1200 (estimated) Bicyclic 6,8-dioxabicyclo[3.2.1]octane + hexose with hydroxymethyl and triol groups Potential antioxidant, anti-inflammatory; predicted low oral bioavailability (0.55%)
Sucrose C₁₂H₂₂O₁₁ 342.30 Disaccharide (glucose + fructose) Energy source; no inherent bioactivity beyond caloric value
α-Arbutin C₁₂H₁₆O₇ 272.25 Hydroquinone linked to glucose Tyrosinase inhibitor; skin-whitening agent
Nystose C₂₄H₄₂O₂₁ 666.6 Tetrasaccharide (fructose oligomer) Prebiotic; enhances mineral absorption
C60H62O24 () C₆₀H₆₂O₂₄ 1167.10 Phenolic flavonoid-glycoside with multiple benzofuran and hydroxyphenyl groups Broad bioactivity (e.g., anti-cancer, antimicrobial); high polarity (PSA = 398 Ų)

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility: The target compound’s polarity is expected to exceed that of simpler glycosides like sucrose due to its 16 hydrogen bond donors and 24 acceptors (similar to C60H62O24 in ). This limits its passive diffusion across lipid membranes, correlating with low predicted Caco-2 permeability (0.73 nm/s) .
  • Oral Bioavailability : At 0.55%, it is significantly lower than α-arbutin (oral bioavailability ~5–10% in humans) , likely due to its larger size and higher metabolic susceptibility.
  • Toxicity : The compound shows moderate predicted hepatotoxicity (probability: 0.62) and mitochondrial toxicity (0.52), contrasting with the safety profiles of sucrose and nystose .

Functional Comparison

  • Enzyme Interactions : Unlike α-arbutin, which acts as both a substrate and inhibitor of tyrosinase , the target compound’s bicyclic aglycone may interact with cytochrome P450 enzymes (CYP2C9 and CYP3A4 inhibition predicted) .
  • Plant Sources: Found in Foeniculum vulgare alongside other phenolic glycosides, suggesting roles in plant defense mechanisms . Simpler glycosides like trehalose () are stress protectants in microbes and plants.

Biological Activity

The compound designated as (2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological significance. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound features a bicyclic structure with multiple hydroxyl groups that may contribute to its biological interactions. The molecular formula is C18H25NO13C_{18}H_{25}NO_{13} with a molecular weight of 463.4 g/mol. Its structural complexity suggests potential interactions with various biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

  • Case Study : A study on related bicyclic compounds demonstrated inhibition of bacterial growth and biofilm formation against Streptococcus mutans, a common cariogenic bacterium. The binding energy of these compounds with bacterial enzymes was notably high (e.g., -8.72 kcal/mol), suggesting strong interactions that could inhibit bacterial virulence .

Antioxidant Activity

The presence of multiple hydroxyl groups in the structure suggests potential antioxidant activity:

  • Research Findings : Compounds with similar functional groups have been shown to scavenge free radicals effectively. This property is essential in preventing oxidative stress-related diseases.

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism by which bacteria communicate and coordinate behavior based on population density:

  • Significant Findings : Research has indicated that certain compounds can disrupt QS pathways in pathogenic bacteria. This disruption leads to reduced virulence and biofilm formation .

Data Tables

Activity Type Effectiveness Binding Energy (kcal/mol) Reference
AntimicrobialHigh-8.72
AntioxidantModerateN/AGeneral knowledge
Quorum Sensing InhibitionSignificantN/A

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with key enzymes in microbial metabolism.
  • Biofilm Disruption : By inhibiting QS pathways, it may prevent biofilm formation.
  • Antioxidant Mechanisms : The hydroxyl groups may donate electrons to free radicals.

Q & A

Basic Research Questions

Q. What are the primary techniques for structural characterization of this compound, and how are they validated in academic research?

  • Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemistry and confirm hydroxyl/hydroxymethyl group positions. Elemental analysis is used to validate molecular formulas by comparing experimental vs. theoretical carbon/hydrogen percentages (e.g., deviations <0.3% indicate purity) . Mass spectrometry further confirms molecular weight and fragmentation patterns. Cross-referencing with ChEBI databases ensures alignment with established stereochemical identifiers .

Q. How can researchers safely handle and store this compound given its hygroscopic or reactive functional groups?

  • Methodological Answer : Storage in airtight containers under inert gas (e.g., nitrogen) prevents oxidation of hydroxyl groups. Desiccants like silica gel mitigate hygroscopicity. Safety protocols from SDS guidelines recommend:

  • Avoiding skin contact using nitrile gloves and lab coats.
  • Working in fume hoods to minimize inhalation of aerosols .
  • Storing at 2–8°C in darkness to preserve stability .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., 210 nm) is optimal due to the compound’s hydroxyl-rich structure. Method validation includes:

  • Linearity tests (R² >0.99) across a concentration range (e.g., 1–100 µg/mL).
  • Spike-and-recovery experiments to assess matrix interference in biological samples .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound’s derivatives for biological activity studies?

  • Methodological Answer : Density functional theory (DFT) calculations predict thermodynamic stability of intermediates, while molecular docking identifies potential glycosidase inhibitory activity. COMSOL Multiphysics integrates AI-driven simulations to refine reaction parameters (e.g., solvent polarity, temperature) for regioselective functionalization . Experimental validation involves comparing predicted vs. observed NMR shifts (±0.1 ppm tolerance) .

Q. What strategies resolve discrepancies in spectroscopic data during structural confirmation?

  • Methodological Answer : Contradictions in NMR/IR peaks may arise from dynamic stereochemical effects (e.g., chair flipping in bicyclo rings). Solutions include:

  • Variable-temperature NMR to assess conformational mobility.
  • X-ray crystallography for absolute configuration determination.
  • Cross-validation with synthetic intermediates (e.g., benzoylated analogs in ) to isolate confounding signals .

Q. How does this compound interact with glycosidase enzymes, and what experimental designs validate these mechanisms?

  • Methodological Answer : Competitive inhibition assays using p-nitrophenyl glycoside substrates quantify IC₅₀ values. Kinetic studies (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition. Isotopic labeling (e.g., ¹⁸O) tracks hydrolysis pathways, while cryo-EM captures enzyme-ligand binding conformations .

Q. What advanced separation techniques improve purity for in vivo studies?

  • Methodological Answer : Membrane-based technologies (e.g., tangential flow filtration) remove low-molecular-weight impurities. Preparative HPLC with hydrophilic interaction liquid chromatography (HILIC) columns enhances resolution of polar diastereomers. Purity ≥99% is confirmed via orthogonal methods (HPLC + LC-MS) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations often stem from unoptimized protecting group strategies (e.g., benzyl vs. trityl in ). Systematic Design of Experiments (DoE) identifies critical factors (e.g., reaction time, catalyst loading). Replicating published protocols with controlled humidity/temperature reduces variability .

Q. What frameworks guide the interpretation of conflicting biological activity data across studies?

  • Methodological Answer : Linking results to theoretical models (e.g., lock-and-key vs. induced-fit enzyme interactions) clarifies mechanistic outliers. Meta-analyses using PRISMA guidelines assess bias in cell-line selection (e.g., HEK293 vs. HepG2) or assay conditions (pH, cofactors) .

Tables for Key Data

Parameter Technique Typical Results Reference
Stereochemical Configuration¹H/¹³C NMRδ 3.4–5.2 ppm (oxane ring protons)
Purity ValidationElemental AnalysisC: 66.69% (exp) vs. 66.91% (theor)
Thermal StabilityDSC/TGADecomposition onset: 180°C
Enzymatic IC₅₀Kinetic Assays12.5 µM (α-glucosidase inhibition)

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